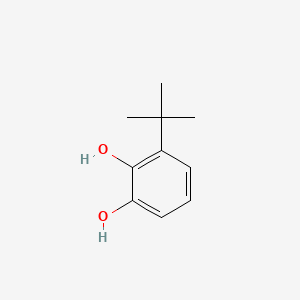

3-(tert-Butyl)benzene-1,2-diol

Description

Contextualizing 3-(tert-Butyl)benzene-1,2-diol (B40113) within Benzenediol Chemistry

Benzenediols, also known as dihydroxybenzenes, are a class of aromatic compounds characterized by two hydroxyl groups attached to a benzene (B151609) ring. wikipedia.orgchemeurope.com There are three structural isomers: catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.org These compounds are weakly acidic phenols and can lose a proton from one of their hydroxyl groups to form a phenolate (B1203915) ion. wikipedia.orgchemeurope.com

This compound is a derivative of catechol, the ortho isomer of benzenediol. wikipedia.org The presence of the tert-butyl group on the benzene ring introduces steric hindrance, which can significantly influence the reactivity and properties of the catechol moiety.

Research Significance of Sterically Hindered Catechols and their Analogues

Sterically hindered catechols, such as this compound and its analogues like 3,5-di-tert-butylcatechol (B55391), are of considerable interest in several areas of chemical research. The bulky substituents increase the kinetic stability of their oxidized forms, namely o-benzoquinones. acs.org This enhanced stability makes them valuable as redox-active ligands in coordination chemistry and for the development of functional materials. acs.orgmdpi.com

The introduction of a tert-butyl group can also increase the lipophilicity of the molecule, which can be advantageous for its antioxidant activity due to the higher stability of the resulting aroxyl radical. tandfonline.com Research has shown that some sterically hindered catechols exhibit antioxidant properties and have potential applications as inhibitors of radical-mediated processes. cabidigitallibrary.orgagriculturejournals.cz Furthermore, these compounds serve as versatile building blocks in organic synthesis for creating more complex molecules with specific functionalities. acs.orgmdpi.com For instance, they have been used in the synthesis of novel thioethers and as ligands for metal complexes with catalytic or biological activity. mdpi.comnih.gov

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its application in research and synthesis. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ chemical-suppliers.eu |

| Molecular Weight | 166.22 g/mol chemical-suppliers.eucymitquimica.comnih.gov |

| CAS Number | 4026-05-5 chemical-suppliers.eunih.gov |

| Melting Point | 55 °C chemsrc.com |

| Boiling Point | 265.6 °C at 760 mmHg chemical-suppliers.euchemsrc.com |

| Density | 1.086 g/cm³ chemical-suppliers.euchemsrc.com |

| Flash Point | 122.5 °C chemical-suppliers.eu |

Synthesis and Reactions of this compound

The synthesis of this compound and its derivatives often involves electrophilic substitution reactions on a catechol or protected catechol precursor. One common method is the Friedel-Crafts alkylation. For example, a related compound, 3-(tert-butyl)-5-methylbenzene-1,2-diol, has been synthesized via the Friedel-Crafts reaction of 4-methylbenzene-1,2-diol with tertiary butanol. cabidigitallibrary.orgagriculturejournals.cz

The reactivity of this compound is largely dictated by the catechol and tert-butyl functional groups. The hydroxyl groups can undergo oxidation to form the corresponding o-quinone. This redox behavior is central to its role in many chemical transformations. acs.org The presence of the bulky tert-butyl group can direct the regioselectivity of reactions and stabilize reactive intermediates.

Sterically hindered catechols are known to react with various reagents. For example, they can react with amines in the presence of an oxidizing agent to form benzoxazole (B165842) derivatives. researchgate.net They can also be functionalized through reactions involving the hydroxyl groups, such as etherification or esterification.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUICYYOYEXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-05-5, 27213-78-1 | |

| Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-butylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Tert Butyl Benzene 1,2 Diol and Its Derivatives

Traditional Synthetic Pathways

Traditional methods for synthesizing tert-butylated catechols have historically relied on established, powerful reactions that are effective but may present environmental or selectivity challenges.

The most common method for introducing an alkyl group to an aromatic ring is the Friedel-Crafts alkylation. cerritos.edu This reaction is a classic example of electrophilic aromatic substitution, where an alkyl group is added to an arene molecule using an alkyl halide or alkene and a strong Lewis acid catalyst. mt.comnih.gov In the synthesis of 3-(tert-Butyl)benzene-1,2-diol (B40113), catechol is reacted with a tert-butylating agent, such as tert-butanol (B103910), isobutylene (B52900), or methyl tert-butyl ether (MTBE). researchgate.netresearchgate.net

The reaction mechanism involves the formation of a tert-butyl carbocation from the alkylating agent, facilitated by a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid. mt.comedubirdie.com This electrophilic carbocation then attacks the electron-rich catechol ring. edubirdie.com However, a significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity, as the product is often more reactive than the starting material, leading to overalkylation and the formation of multiple isomers (e.g., 4-tert-butylcatechol (B165716) and 3,5-di-tert-butylcatechol). cerritos.edugoogle.com Steric hindrance can be used to limit the number and position of alkylations. cerritos.edu

Table 1: Comparison of Traditional Friedel-Crafts Alkylation Conditions for Catechol

Alkylating Agent Catalyst Key Findings Reference tert-Butyl Alcohol (TBA) Hβ Zeolite Modification of Hβ zeolite with Fe₂O₃ was found to decrease strong acidity, which suppressed the isomerization of the desired para-product to the meta-product. Isobutylene Acidic Zeolite Achieved a yield of over 85% at 140°C. The catalyst could be reused more than 30 times. google.com Methyl tert-butyl ether (MTBE) Sulfuric Acid (H₂SO₄) Reaction conditions of 383K for 1.5 hours with a catechol to MTBE molar ratio of 1:1.5 were studied. google.com tert-Butyl Chloride Aluminum Chloride (AlCl₃) A general method where AlCl₃ facilitates the formation of a tert-butyl carbocation for electrophilic attack on an aromatic ring. The reaction is often performed at low temperatures (e.g., 0°C) to control reactivity.

While not a primary route for this compound itself, oxidative decarboxylation represents an important synthetic strategy for modifying phenolic compounds and serves as an analogous pathway. This type of reaction involves the removal of a carboxyl group from a molecule, driven by an oxidation process. wikipedia.org

A relevant analogue is the metabolism and transformation of protocatechuic acid (3,4-dihydroxybenzoic acid). nih.gov In certain biological systems and chemical reactions, protocatechuic acid can undergo processes where the carboxylic acid group is removed from the aromatic ring. nih.gov This transformation highlights a fundamental reaction type that modifies the substitution pattern on a catechol framework. Oxidative decarboxylation reactions can be catalyzed by enzymes or mediated by chemical reagents, often involving metal ions or hypervalent iodine compounds. wikipedia.orgresearcher.life The reaction proceeds by oxidizing the substrate, which facilitates the cleavage of the carbon-carboxyl bond and the release of carbon dioxide. wikipedia.org This strategy is valuable for synthesizing functionalized molecules where a carboxyl group is replaced. researcher.life

Advanced Synthetic Approaches and Innovations

In response to the environmental impact of traditional chemical processes, significant research has focused on developing advanced synthetic methods that align with the principles of green chemistry. mdpi.com These innovations prioritize sustainability, efficiency, and safety.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. jk-sci.com For the synthesis of this compound, this involves rethinking solvent choices and developing more sustainable catalytic systems.

Solvents constitute a major portion of the waste generated in chemical manufacturing, making solvent selection a critical aspect of green chemistry. jk-sci.com Ideal green solvents are non-toxic, biodegradable, derived from renewable resources, and have low volatility. vapourtec.com Water, supercritical CO₂, and bio-based solvents like ethanol (B145695) are preferred alternatives to hazardous volatile organic compounds (VOCs) such as benzene (B151609), chloroform, and carbon tetrachloride. vapourtec.comwhiterose.ac.uk

In the context of catechol alkylation, studies have shown that the choice of solvent significantly impacts reaction efficiency. Research on the tert-butylation of catechol using tert-butanol and an ionic liquid catalyst demonstrated that the addition of solvents generally leads to a decrease in the conversion of catechol. researchgate.net This suggests that solvent-free conditions may be optimal in some cases, further enhancing the green credentials of the process. When solvents are necessary, selection guides help chemists choose less hazardous options. jk-sci.comutoronto.ca For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is considered a preferable substitute for tetrahydrofuran (B95107) (THF). whiterose.ac.uk

Table 2: Influence of Solvents on the tert-Butylation of Catechol

Solvent Catechol Conversion (%) 4-TBC Selectivity (%) None 81.4 90.2 n-Hexane 66.2 90.0 Cyclohexane 61.5 90.1 Toluene 55.3 89.9 1,4-Dioxane 38.2 90.0

Data adapted from a study on SO₃H-functionalized ionic liquid-catalyzed tert-butylation of catechol. researchgate.net The primary product measured was 4-tert-butylcatechol (4-TBC).

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and hazardous catalysts with efficient, recyclable, and environmentally benign alternatives. mdpi.com In the synthesis of tert-butylated catechols, significant progress has been made in replacing traditional liquid acids like sulfuric acid, which are corrosive and difficult to recycle. researchgate.netgoogle.com

Table 3: Examples of Sustainable Catalytic Systems for tert-Butylcatechol Synthesis

Catalyst System Reactants Key Advantages Reference 1-sulfonic acid butyl-3-methylimidazolium bisulfate (Ionic Liquid) Catechol, Methyl tert-butyl ether (MTBE) Acts as both catalyst and solvent; low corrosiveness, little environmental pollution, good stability, and easily recycled. thegoodscentscompany.com SO₃H-functionalized Ionic Liquids (FILs) Catechol, tert-Butyl Alcohol (TBA) Eco-friendly catalysts that provide good conversion and high selectivity under optimized conditions. cerritos.edu HMT Catalyst Catechol, Isobutene Promotes transposition rearrangement of byproducts (3-TBC, 3,5-DTBC) to the desired 4-TBC, improving selectivity. Catalyst can be reused. researchgate.net Acidic Zeolite Catechol, Isobutylene Catalyst can be repeatedly used more than 30 times, offering high stability and reusability. google.com

Enantioselective Synthesis Strategies for Chiral Derivatives

The development of enantioselective synthetic routes is crucial for accessing chiral derivatives of this compound, which are of significant interest in fields such as asymmetric catalysis and medicinal chemistry. While direct asymmetric synthesis of this specific compound is not widely documented, several established strategies for creating chiral diols and related structures can be applied.

One prominent approach involves the use of chiral diol-based organocatalysts . nih.gov Catalysts derived from structures like BINOL (1,1'-Bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) are highly effective in promoting a variety of enantioselective reactions. nih.gov For instance, a strategy could involve the asymmetric allylboration of a ketone precursor, catalyzed by a BINOL derivative, to generate a tertiary homoallylic alcohol with high enantiomeric excess. nih.gov Subsequent modification of this chiral intermediate could lead to the desired chiral derivative of this compound.

Another powerful strategy relies on chiral C₂ symmetric 1,2-diamines and their derivatives, which serve as controller units in asymmetric synthesis. iupac.org These ligands can be complexed with metals to create catalysts for reactions such as enantioselective epoxidation or dihydroxylation of an appropriately substituted olefin precursor, thereby establishing the chiral diol functionality. iupac.org

Furthermore, modern catalytic methods, such as copper-catalyzed asymmetric dearomative cyclization , offer advanced pathways to complex chiral molecules. nih.gov A potential, albeit complex, route could involve the synthesis of a substituted indole-diyne which, through a catalyzed dearomative cyclopropanation and subsequent [3+2] cycloaddition with oxygen, could yield chiral polycyclic N-heterocycles containing functionalities that could be transformed into a chiral diol. nih.gov This method has been successfully used to generate chiral 1,2-dioxolanes with excellent diastereoselectivity and enantiopurity. nih.gov These advanced strategies provide a framework for designing synthetic pathways to novel and structurally complex chiral derivatives.

Derivatization and Functionalization Strategies

Derivatization and functionalization are key to modifying the properties of this compound for specific applications. These strategies can target the aromatic ring, the hydroxyl groups, or even the sterically hindered tert-butyl group.

Introducing new functional groups onto the this compound scaffold can significantly alter its chemical and physical properties.

Functionalization of the Catechol Moiety: The vicinal hydroxyl groups are prime sites for derivatization. For example, they can react with amines to form heterocyclic structures like benzoxazoles. In one study, 3,5-di-tert-butylbenzene-1,2-diol was reacted with amines in the presence of a nano magnetic Fe₃O₄ catalyst to synthesize benzoxazole (B165842) derivatives through C(aryl)-OH functionalization. researchgate.net This demonstrates a method for incorporating nitrogen-containing heterocycles.

Aromatic Ring Substitution: The benzene ring can undergo electrophilic substitution reactions, although the positions are directed by the existing hydroxyl and tert-butyl groups. The preparation of various chlorinated and brominated derivatives of m-di-tert-butylbenzene has been described, starting from precursors like 3,5-di-tert-butylacetanilide, showcasing that halogenation of the ring is a viable strategy for introducing new functionalities. researchgate.net

Modification of the tert-Butyl Group: Traditionally considered a sterically bulky and inert directing group, recent advances have demonstrated the potential for functionalizing the tert-butyl group itself. torvergata.it Non-directed catalytic hydroxylation can selectively target the primary C-H bonds of a tert-butyl group, installing a primary alcohol. torvergata.it This novel disconnection approach harnesses the tert-butyl group as a potential site for further synthetic elaboration, opening new avenues for creating derivatives with unique architectures. torvergata.itiiserpune.ac.in

The synthesis of specific analogues, such as those containing a methyl group on the benzene ring, can be achieved by adapting known synthetic methodologies for phenols and catechols. The core strategies often involve either the alkylation of a catechol precursor or the hydroxylation of a pre-alkylated phenol. smolecule.com

A plausible synthetic route to a methyl-substituted analogue, such as 5-tert-Butyl-3-methylbenzene-1,2-diol, could be conceptualized as follows:

Friedel-Crafts Alkylation: Starting with 3-methylcatechol, a Friedel-Crafts alkylation reaction could be employed to introduce the tert-butyl group. Using tert-butyl alcohol or isobutylene in the presence of an acid catalyst would likely direct the bulky tert-butyl group to the less sterically hindered position 5, yielding the desired product.

Hydroxylation of a Substituted Phenol: An alternative approach could begin with the synthesis of 3-tert-butyl-5-methylphenol. This intermediate could then be subjected to an oxidation/hydroxylation step to introduce the second hydroxyl group at the ortho position, thereby forming the catechol structure.

These general methods, including direct hydroxylation and alkylation reactions, provide a versatile toolkit for the rational design and synthesis of a wide range of specific analogues of this compound. smolecule.com

Reactivity and Reaction Mechanisms of 3 Tert Butyl Benzene 1,2 Diol

Electron Transfer and Radical Chemistry

The antioxidant properties of phenolic compounds, including 3-(tert-butyl)benzene-1,2-diol (B40113), are rooted in their ability to scavenge free radicals through various electron and hydrogen transfer mechanisms. The presence of the two hydroxyl groups on the benzene (B151609) ring makes the catechol moiety an effective radical scavenger.

Computational studies on structurally similar phenolic compounds, such as 5-tert-butylbenzene-1,2,3-triol and 3,5-di-tert-butylbenzene-1,2-diol, have elucidated the primary mechanisms of radical scavenging. These mechanisms are directly applicable to this compound. The three main pathways considered are:

Hydrogen Atom Transfer (HAT) : In this mechanism, the phenolic hydroxyl group donates a hydrogen atom directly to a free radical, quenching the radical and forming a more stable phenoxyl radical. Theoretical calculations have shown that for related catechols interacting with hydroperoxyl radicals (HOO•), the HAT mechanism is the most thermodynamically and kinetically favorable pathway in both gas phase and lipid-mimicking environments researchgate.net. This is attributed to the relatively low O-H bond dissociation enthalpy (BDE) of the catechol moiety.

Radical Adduct Formation (RAF) : This mechanism involves the direct addition of the free radical to the aromatic ring of the catechol, forming a radical adduct.

For most phenolic antioxidants, including catechols, the HAT mechanism is generally considered the most significant pathway for radical scavenging researchgate.netmdpi.com.

The reactivity of the catechol ring is significantly influenced by its substituents. The tert-butyl group on this compound exerts both electronic and steric effects.

Electronic Effects : Alkyl groups, like the tert-butyl group, are electron-donating through an inductive effect. This electron donation stabilizes the phenoxyl radical formed after hydrogen donation, thereby enhancing the antioxidant capacity. The insertion of tert-butyl groups has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) in other aromatic systems, which can influence electron transfer properties nih.gov.

Steric Effects : The bulky nature of the tert-butyl group can sterically hinder the approach of large radicals to the hydroxyl groups or the aromatic ring. This can be observed in studies of similar compounds where bulky radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) are used. For instance, while 3-(tert-butyl)-5-methylbenzene-1,2-diol is a potent antioxidant, its ability to scavenge the bulky DPPH radical is less than that of less hindered catechols . This suggests that while the electronic properties are favorable, steric hindrance can play a limiting role depending on the nature of the interacting radical.

Oxidation Reactions and Transformation Pathways

The catechol moiety is readily oxidized to the corresponding o-quinone. This transformation is central to its chemical reactivity and can be achieved through various methods.

The oxidation of catechols can be catalyzed by various metal complexes and enzymes. For example, the oxidation of the related 3,5-di-tert-butylbenzene-1,2-diol can be initiated by catalysts to form a mono-quinone via enol-keto tautomerization researchgate.net. Manganese catalysts are also known to be effective for the oxidation of aromatic C-H bonds and related hydroxylations, often utilizing benign oxidants like hydrogen peroxide researchgate.net. Enzymatic oxidation is also a key transformation pathway. Enzymes like tyrosinase and polyphenol oxidase can oxidize tert-butylcatechol derivatives, a process relevant in various biological and industrial contexts a2bchem.com.

| Catalyst/Enzyme | Oxidant | Primary Product Type | Reference |

|---|---|---|---|

| Nano magnetic Fe3O4 | Air/O2 | Benzoxazoles (from reaction with amines) | researchgate.net |

| Manganese Complexes | H2O2 | Hydroxylated Aromatics/Phenols | researchgate.net |

| Tyrosinase/Polyphenol Oxidase | O2 | o-Quinones | a2bchem.com |

The electrochemical behavior of this compound is characterized by the redox couple of the diol and its corresponding o-quinone. Cyclic voltammetry studies on similar catechol and peroxide systems show that the oxidation of the hydroxyl groups is a key electrochemical process researchgate.net. The two hydroxyl groups are typically oxidized in a stepwise manner to form the quinone, a process that involves the transfer of two electrons and two protons. The formal potential of this redox process is influenced by the electron-donating tert-butyl group, which facilitates oxidation compared to unsubstituted catechol.

Electrophilic Aromatic Substitution with Bulky Substituents

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. For this compound, the directing effects of two strongly activating hydroxyl groups and one weakly activating tert-butyl group must be considered.

Directing Effects : Both the hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups are ortho-, para-directors ucla.eduucalgary.ca. The hydroxyl groups are powerful activating groups due to resonance donation of their lone pair electrons, while the tert-butyl group is a weak activator through induction and hyperconjugation stackexchange.com. The combined activating effect of these groups makes the ring highly reactive towards electrophiles.

Steric Hindrance : The primary factor determining the substitution pattern on this compound is the immense steric hindrance imposed by the tert-butyl group. This bulkiness severely restricts access to the positions ortho to it (positions 2 and 4 if we number the catechol carbons 1 and 2). Nitration of tert-butylbenzene (B1681246), for example, yields a product mixture where the para isomer is heavily favored over the ortho isomer (75% para vs. 16% ortho) due to this steric effect libretexts.org.

Predicted Substitution Pattern : Given the positions of the substituents in this compound, the hydroxyl groups at positions 1 and 2 strongly activate positions 3, 4, 5, and 6. However, the tert-butyl group at position 3 creates significant steric hindrance at positions 2 and 4. Therefore, an incoming bulky electrophile would preferentially attack the less hindered positions, primarily position 5, which is para to the hydroxyl group at position 2 and meta to the hydroxyl at position 1, but is sterically accessible. Position 6 is also a possibility, though it is ortho to a hydroxyl group and adjacent to the other, making it electronically favorable but potentially more crowded than position 5.

| Substituent | Activating/Deactivating | Directive Influence | Governing Factor | Reference |

|---|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance | ucalgary.ca |

| -C(CH₃)₃ (tert-Butyl) | Weakly Activating | Ortho, Para | Induction/Hyperconjugation | ucla.edustackexchange.com |

Tautomerization Phenomena (e.g., Enol-Keto Tautomerism)

Tautomerization is a chemical equilibrium between two constitutional isomers that readily interconvert. wikipedia.org A prominent type is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons between a carbonyl ("keto") form and a hydroxyl-alkene ("enol") form. wikipedia.orglibretexts.org

Phenols represent a special case of keto-enol tautomerism where the "enol" form is exceptionally stable. wikipedia.org The compound this compound is a phenol derivative (specifically, a catechol) and therefore exists almost exclusively in the aromatic diol form. This form is immensely stabilized by the delocalization of pi electrons throughout the benzene ring, which confers aromaticity.

The hypothetical "keto" tautomers would require the disruption of this aromatic system. For this compound, tautomerization would involve the conversion of one of the hydroxyl groups into a carbonyl group, with the corresponding migration of a hydrogen atom from the hydroxyl to the benzene ring. This process breaks the continuous ring of p-orbitals, resulting in a non-aromatic cyclohexadienone derivative. The significant loss of aromatic stabilization energy makes the equilibrium lie overwhelmingly in favor of the diol (enol) form. While factors like intramolecular hydrogen bonding can stabilize some enols, the aromaticity of the phenol form is the dominant stabilizing factor here. masterorganicchemistry.com

The interconversion can be catalyzed by either acids or bases. youtube.comyoutube.com

Acid-catalyzed mechanism : The ring is protonated, followed by deprotonation of the hydroxyl group to form the ketone.

Base-catalyzed mechanism : The hydroxyl proton is removed to form a phenoxide ion, which is then protonated at a ring carbon.

Despite these potential pathways, the energetic barrier to break aromaticity is substantial, ensuring that this compound is observed in its diol form under normal conditions.

Table 2: Comparison of Tautomeric Forms of this compound

| Feature | Enol Form (Diol) | Keto Form (Cyclohexadienone) |

|---|---|---|

| Structure | Aromatic benzene ring with two -OH groups | Non-aromatic six-membered ring with C=O and C=C bonds |

| Stability | High (Aromatically stabilized) | Low (Loss of aromaticity) |

| Prevalence at Equilibrium | >99.99% | <0.01% |

| Key Bonds | C-OH, Aromatic C-C/C=C | C=O, C-H, C=C |

This interactive table compares the key features of the stable enol form and its hypothetical keto tautomer.

Coordination Chemistry and Metal Complexation of 3 Tert Butyl Benzene 1,2 Diol Ligands

Design and Synthesis of 3-(tert-Butyl)benzene-1,2-diol (B40113) Metal Complexes

The synthesis of metal complexes with catecholate ligands is typically achieved through the reaction of the protonated ligand with a suitable metal salt in a non-acidic medium. The deprotonation of the catechol hydroxyl groups is essential for coordination. In many cases, a base is added to facilitate this process, or the reaction is performed with metal precursors that can react directly, such as metal acetates or alkoxides.

This compound and its derivatives readily form stable complexes with a variety of divalent transition metals, including nickel(II), cobalt(II), and copper(II). The synthesis often involves the direct reaction of the catechol derivative and the metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695) or methanol. researchgate.net For instance, Schiff base derivatives of benzene-1,2-diol have been used to synthesize mononuclear complexes with Co(II), Ni(II), and Cu(II). researchgate.netnih.gov

While specific studies on this compound are less common than for its more sterically hindered analogue, 3,5-di-tert-butylcatechol (B55391), the general principles of synthesis are transferable. Cobalt complexes with 3,5-di-tert-butylcatechol have been synthesized to study valence tautomerism, where an intramolecular electron transfer occurs between the metal and the ligand. researchgate.net Similarly, the aerial oxidation of 3,5-di-tert-butylcatechol in the presence of ammonia (B1221849) and divalent metal salts like Cu(II), Ni(II), and Co(II) leads to the formation of complexes with a modified Schiff base ligand. acs.org The synthesis of mononuclear Cu(II) complexes with related Schiff base ligands derived from 3,5-di-tert-butyl salicylaldehyde (B1680747) has been achieved through microwave-assisted methods, resulting in compounds with a distorted square planar geometry. bohrium.com

The general synthetic route can be represented as: M(X)₂ + 2 H₂[3-tBu-cat] → M(3-tBu-cat)₂ + 2 HX (where M = Ni(II), Co(II), Cu(II); X = acetate, chloride, etc.)

Catecholate ligands are known for their coordinative versatility. rsc.org The most common binding mode is as a bidentate chelating ligand, where both oxygen atoms bind to a single metal center to form a stable five-membered ring. acs.org However, other more complex coordination behaviors are well-documented, especially in polynuclear clusters.

In iron(III) complexes with the related 3,5-di-tert-butylcatecholate (dbcat²⁻), several binding modes have been observed. These include not only the simple bidentate chelate (η¹:η¹) but also bridging modes such as η¹:η²:μ₂ (where one oxygen is terminal and the other bridges two metals) and η¹:η²:μ₃ (where one oxygen is terminal and the other bridges three metals). rsc.org The coordination mode can be highly dependent on reaction conditions. For example, in an iron(III) complex, 3,5-di-tert-butylcatechol was found to coordinate in a monodentate fashion initially, but formed a bidentate chelate upon the removal of coordinated chloride ions. acs.org

The resulting coordination geometries are dictated by the metal ion's preference, the ligand-to-metal ratio, and the steric constraints imposed by the ligands. Geometries such as distorted square planar for Cu(II) and distorted tetrahedral for Zn(II) have been reported for related systems. bohrium.com In cobalt complexes, distorted octahedral geometries are common, often involving the catecholate and other ancillary ligands. researchgate.net

| Ligand System | Metal Ion | Observed Binding Mode(s) | Resulting Geometry |

| 3,5-di-tert-butylcatecholate | Fe(III) | Monodentate, Bidentate Chelate | Distorted Octahedral acs.org |

| 3,5-di-tert-butylcatecholate | Fe(III) | η¹:η¹ chelate, η¹:η²:μ₂ bridge, η¹:η²:μ₃ bridge | Polynuclear Cluster rsc.org |

| Schiff base of 3,5-di-tert-butyl salicylaldehyde | Cu(II) | Bidentate ON-donor | Distorted Square Planar bohrium.com |

| 3,6-di-tert-butylcatecholate | Mo(VI) | Bidentate Chelate with Oxo-bridging | Tetrameric Square nih.govresearchgate.net |

| 3,5-di-tert-butylcatechol | Co(II) | Bidentate Chelate | Distorted Octahedral researchgate.net |

Electronic Structure and Redox Properties of Metal Complexes

A key feature of catecholate complexes is the "non-innocent" redox behavior of the ligand. nih.gov The ligand can participate directly in the redox chemistry of the complex, making the assignment of formal oxidation states to the metal and ligand ambiguous. This leads to the phenomenon of valence tautomerism (VT), an equilibrium between two distinct electronic isomers (tautomers). researchgate.net For a cobalt complex, this can be represented as:

[Co(III)(cat²⁻)] ⇌ [Co(II)(SQ•⁻)]

Here, an intramolecular electron transfer occurs between the cobalt center and the catecholate ligand. researchgate.net The equilibrium can often be shifted by external stimuli such as temperature, pressure, or light. researchgate.net

The electronic structure of the complex is significantly influenced by the substituents on the catechol ring. The tert-butyl group is an electron-donating group through the inductive effect. mdpi.com This effect raises the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand. nih.gov In vanadium-catechol complexes, substitution with electron-donating groups like tert-butyl was found to raise the HOMO more than the LUMO, resulting in a decrease in the HOMO-LUMO energy gap. nih.gov This tuning of the ligand's frontier orbitals directly impacts the redox potential of the complex and the energy of ligand-to-metal charge transfer (LMCT) bands observed in electronic absorption spectra. acs.org For instance, the chelation of 3,5-di-tert-butylcatecholate to an Fe(III) center stabilizes the ligand toward oxidation compared to its monodentate coordination. acs.org

Steric and Electronic Effects of the tert-Butyl Moiety on Coordination

The tert-butyl group at the 3-position of the benzene-1,2-diol ring imparts significant and predictable effects on the coordination chemistry of the ligand. These can be broadly categorized into electronic and steric effects.

Electronic Effects: As an electron-donating group, the tert-butyl substituent increases the electron density on the catechol ring and its coordinating oxygen atoms. mdpi.com This has several consequences:

It enhances the donor strength of the catecholate ligand, potentially leading to more stable metal complexes.

It stabilizes the oxidized forms of the ligand (semiquinone and quinone), which can lower the oxidation potential of the cat²⁻/SQ•⁻ couple and influence the position of the valence tautomeric equilibrium. acs.org

It modulates the electronic absorption spectra, particularly the energy of the LMCT bands. acs.org

Steric Effects: The bulkiness of the tert-butyl group provides considerable steric hindrance around the coordination site. mdpi.com

This steric bulk can influence the coordination geometry, preventing the close approach of other ligands and favoring lower coordination numbers or distorted geometries.

It can dictate the regioselectivity of reactions involving the coordinated ligand.

The position of the tert-butyl group is crucial. For example, the presence of two bulky tert-butyl groups adjacent to the oxygen donors in 3,6-di-tert-butylcatechol effectively prevents the ligand from forming bridges between metal ions, a sharp contrast to the behavior of less hindered catechols. acs.org While the single tert-butyl group in the 3-position provides less hindrance than the 3,5- or 3,6-disubstituted analogues, it still plays a role in controlling the accessibility of the metal center.

In cobalt complexes with 3,5-di-tert-butylcatechol, the steric hindrance introduced by bulky ancillary ligands was shown to weaken the ligand field around the cobalt center, favoring the Co(II) state over the Co(III) state and thus manipulating the electronic properties of the entire complex. researchgate.net

Advanced Spectroscopic and Computational Characterization of 3 Tert Butyl Benzene 1,2 Diol

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in probing the molecular structure of 3-(tert-Butyl)benzene-1,2-diol (B40113) by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's functional groups, connectivity, and electronic environment.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3550-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to intermolecular hydrogen bonding. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The tert-butyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1390-1365 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol (B145695), is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions are due to π → π* transitions. The presence of the hydroxyl and tert-butyl substituents on the benzene ring influences the position and intensity of these absorption maxima (λmax). For catechols and their derivatives, absorption maxima are typically observed in the ultraviolet region, often around 280 nm researchgate.net.

| Technique | Expected Absorption/Peak | Functional Group/Transition |

| FT-IR | 3550-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl groups) |

| FT-IR | > 3000 cm⁻¹ | Aromatic C-H stretch |

| FT-IR | < 3000 cm⁻¹ | Aliphatic C-H stretch (tert-butyl) |

| FT-IR | 1600-1450 cm⁻¹ | Aromatic C=C stretch |

| FT-IR | 1390-1365 cm⁻¹ | C-H bend (tert-butyl) |

| UV-Vis | ~280 nm | π → π* transition (aromatic ring) |

Note: The table presents expected values based on typical ranges for the respective functional groups. Specific experimental data for this compound is not widely available in the cited literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the nine protons of the tert-butyl group are expected to appear as a sharp singlet, owing to their chemical equivalence, in the upfield region around 1.3-1.5 ppm. The aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns of these three aromatic protons would provide definitive information about the substitution pattern on the benzene ring. The two protons of the hydroxyl groups would appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. This compound has ten distinct carbon atoms. The spectrum would show signals for the four carbons of the tert-butyl group (one quaternary and three methyl carbons) and the six carbons of the aromatic ring (two bearing hydroxyl groups, one bearing the tert-butyl group, and three bearing hydrogen atoms). The carbons attached to the oxygen atoms are expected to be the most downfield among the aromatic signals.

| Technique | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 1.3 - 1.5 | -C(CH₃)₃ (singlet, 9H) |

| ¹H NMR | 6.5 - 7.5 | Ar-H (multiplets, 3H) |

| ¹H NMR | Variable | Ar-OH (broad singlet, 2H) |

| ¹³C NMR | ~30 | -C(C H₃)₃ |

| ¹³C NMR | ~35 | -C (CH₃)₃ |

| ¹³C NMR | 110 - 150 | Aromatic carbons (6 signals) |

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to determine its exact molecular formula. The molecular formula of the compound is C₁₀H₁₄O₂. nih.gov The calculated monoisotopic mass is 166.0994 u. HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 166. A prominent peak would also be expected at m/z = 151, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation pattern for compounds containing a tert-butyl group. nih.gov This fragmentation leads to the formation of a stable benzylic carbocation.

| Analysis | Expected Result | Interpretation |

| Molecular Formula | C₁₀H₁₄O₂ | - |

| Molecular Weight | 166.22 g/mol | - |

| HRMS (M⁺) | m/z ≈ 166.0994 | Confirms the elemental composition. |

| MS (EI) M⁺ | m/z = 166 | Molecular ion. |

| MS (EI) Fragment | m/z = 151 | Loss of a methyl group ([M-CH₃]⁺). |

Structural Elucidation via X-ray Crystallography

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its solid-state structure, such as unit cell parameters and atomic coordinates, are not available.

Theoretical and Computational Chemistry Approaches

In the absence of complete experimental data, theoretical and computational methods serve as powerful predictive tools to gain insights into the molecular properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict a wide range of properties for this compound with a high degree of accuracy.

By performing geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a theoretical equilibrium structure of the molecule in the gas phase can be obtained. This provides predictions for bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can be used to predict spectroscopic properties. Vibrational frequency calculations can generate a theoretical IR spectrum, which can be compared with experimental data to aid in the assignment of absorption bands. NMR chemical shifts (¹H and ¹³C) can also be calculated and are often in good agreement with experimental values. Electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and kinetic stability of the molecule. A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. nih.gov

| Computed Property | Information Obtained |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles. |

| Vibrational Frequencies | Predicted IR spectrum for band assignment. |

| NMR Chemical Shifts | Predicted ¹H and ¹³C NMR spectra. |

| HOMO-LUMO Energies | Electronic properties, reactivity, and stability. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for electrophilic/nucleophilic attack. |

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and kinetics of molecules like this compound. Density Functional Theory (DFT) is a frequently employed method for investigating reaction pathways, transition states, and activation energies. Studies on related substituted phenolic and catecholic compounds offer insights into the likely reactivity of the title compound.

For instance, computational studies on the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides, have been performed on sterically hindered phenols such as di-tert-butylphenol. researchgate.netresearchgate.net These studies, often utilizing methods like M06-2X/Def2-SVP, map out the potential energy surface to determine whether products are thermodynamically or kinetically favored. researchgate.netresearchgate.net Such calculations reveal the Gibbs free energy barriers for key steps, including electrophilic addition and proton transfer, which are crucial for understanding reaction outcomes. researchgate.net

Furthermore, the oxidation of substituted catechols, a fundamental reaction pathway for these molecules, has been explored through both experimental and theoretical lenses. uky.eduacs.org Computational models can predict the mechanism of oxidation by species like ozone (O₃) at interfaces. uky.eduacs.orgnih.gov These reactions can proceed through various pathways, including electron transfer to form semiquinone radicals or electrophilic addition leading to ring cleavage. uky.eduacs.org The kinetics of such reactions can be estimated using conventional transition state theory, with calculated rate constants providing a basis for comparison with experimental data. nih.govpku.edu.cn

A representative computational study on a related reaction, the ozonolysis of an unsaturated ester, highlights the typical parameters calculated.

| Parameter | Value | Method | Reference Compound/Reaction |

|---|---|---|---|

| Calculated Rate Constant (k) at 294 K | 7.55 × 10⁻¹⁸ cm³·molecule⁻¹·s⁻¹ | G3B3 Level Theory | ozonolysis of trans-CH₃CH=C(CH₃)COOCH₃ |

| Energy Barrier (Gibbs Free Energy) | 1.3 - 11.3 kcal/mol | M06-2X/Def2-SVP/SMD | Kolbe-Schmitt reaction of di-tert-butylphenol |

This table presents data from computational studies on related molecules to illustrate the types of kinetic and thermodynamic parameters that are typically determined.

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential

Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity of a molecule. sapub.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For an electron-rich molecule like this compound, the HOMO is typically associated with the aromatic ring and the oxygen lone pairs, indicating its propensity to act as an electron donor (nucleophile). The LUMO, conversely, indicates the most likely region to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. ias.ac.inmdpi.comresearchgate.net For this compound, the MESP map would be expected to show significant negative potential around the hydroxyl oxygen atoms due to their lone pairs, making them susceptible to electrophilic attack and key sites for hydrogen bonding. rsc.org The hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as acidic sites. The tert-butyl group, being electron-donating, would slightly increase the electron density of the aromatic ring.

| Parameter | Description | Expected Location on this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation | Delocalized over the π-system of the benzene ring and oxygen lone pairs |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance | Delocalized over the π*-system of the benzene ring |

| MESP Negative Regions | Electron-rich areas, susceptible to electrophilic attack | Primarily around the two hydroxyl oxygen atoms |

| MESP Positive Regions | Electron-poor areas, susceptible to nucleophilic attack | Primarily around the acidic hydrogen atoms of the hydroxyl groups |

Quantum Mechanics-Based Protocols for Reactivity Assessment

Quantum mechanics offers a suite of protocols for the quantitative assessment of chemical reactivity, often framed within the context of Conceptual Density Functional Theory (DFT). mdpi.com These methods use calculated electronic properties to predict how a molecule will behave in a chemical reaction.

Key reactivity descriptors derived from quantum chemical calculations include:

HOMO and LUMO energies: As discussed previously, these are related to the ionization potential and electron affinity, respectively, and are fundamental to predicting reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It can be approximated from the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). Soft molecules (low hardness) tend to be more reactive.

Electronegativity (χ): This describes the ability of a molecule to attract electrons and can be calculated as χ ≈ -(EHOMO + ELUMO)/2.

Electrophilicity Index (ω): This global reactivity index (ω = χ²/2η) quantifies the electron-accepting capability of a species.

These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the electronic structure of substituted phenols and catechols with their biological activity or toxicity. jst.go.jp For example, the antioxidant potential of catecholic compounds can be assessed by calculating the bond dissociation enthalpy (BDE) of the O-H bonds, a parameter readily obtained from DFT calculations. nih.gov A lower BDE indicates easier hydrogen atom donation to scavenge free radicals. nih.gov

| Descriptor | Formula (Approximation) | Interpretation for Reactivity |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates low reactivity; high stability. |

| Chemical Softness (S) | 1 / η | High value indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to act as an electrophile. |

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species with unpaired electrons, such as free radicals. nih.govyoutube.com For this compound, EPR is the ideal method to characterize its corresponding semiquinone radical, which can be formed via one-electron oxidation (loss of a hydrogen atom from one of the hydroxyl groups).

The EPR spectrum provides two key pieces of information:

The g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. washington.edu The deviation of the g-factor from that of a free electron (g ≈ 2.0023) provides information about the chemical nature of the radical, including the extent of spin-orbit coupling. washington.edu

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H). The hfcs provide a map of the unpaired electron spin density distribution across the molecule, revealing which atoms are involved in the radical's molecular orbital.

Studies on radicals derived from related compounds, such as 2,5-di-tert-butyl-hydroquinone, provide valuable comparative data. In one such study, gamma irradiation was used to generate a hydroquinone (B1673460) anion radical, which was then analyzed by EPR. wordpress.com The experimental g-factor and hyperfine coupling constants were determined and compared with values calculated using DFT, allowing for definitive identification of the radical species. wordpress.com

| Parameter | Value | Species | Source |

|---|---|---|---|

| Isotropic g-factor (giso) | 2.0096 | Hydroquinone anion radical | Experimental EPR of γ-irradiated 2,5-di-tert-butyl-hydroquinone wordpress.com |

| Isotropic hfc (aiso) for Ha | 6.3 G | Hydroquinone anion radical | Experimental EPR of γ-irradiated 2,5-di-tert-butyl-hydroquinone wordpress.com |

| Isotropic hfc (aiso) for Hb | 3.5 G | Hydroquinone anion radical | Experimental EPR of γ-irradiated 2,5-di-tert-butyl-hydroquinone wordpress.com |

This table shows representative EPR parameters for a radical derived from a structurally similar compound, 2,5-di-tert-butyl-hydroquinone.

Thermal Analysis (TG/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about decomposition, oxidation, or dehydration. DTA measures the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events like melting, crystallization, and decomposition.

For this compound, one would expect to observe an endothermic peak in the DTA curve corresponding to its melting point. At higher temperatures, TGA would show a mass loss corresponding to the thermal decomposition of the molecule. The onset temperature of this mass loss is an indicator of the compound's thermal stability.

| Analysis | Observation | Temperature (°C) | Interpretation | Source (Compound) |

|---|---|---|---|---|

| DTA | Endothermic Peak | 102.55 | Melting | p-tertiary butyl phenol researchgate.net |

| DTA | Endothermic Peak | 175.54 | Decomposition | p-tertiary butyl phenol researchgate.net |

| TGA | Onset of Degradation | ~137 | Start of mass loss | p-tertiary butyl phenol researchgate.net |

| TGA | End of Degradation | ~198 | End of major mass loss | p-tertiary butyl phenol researchgate.net |

This table presents thermal analysis data for p-tertiary butyl phenol as a representative example.

Catalytic and Material Science Applications of 3 Tert Butyl Benzene 1,2 Diol and Its Derivatives

Role as Catalysts or Ligands in Catalytic Systems

3-(tert-Butyl)benzene-1,2-diol (B40113) and its sterically hindered derivatives serve as versatile ligands in coordination chemistry, forming complexes with various transition metals. These complexes are notable for their catalytic activity, particularly due to the redox-active nature of the catechol moiety. The electronic properties and reactivity of these metal complexes can be fine-tuned by the substituents on the catechol ring.

Metal Complexes in Carbon-Carbon and Carbon-Heteroatom Bond Formations

While direct catalytic applications of this compound complexes in C-C and C-heteroatom bond formation are not extensively detailed, the broader class of substituted catechol ligands is significant in catalysis. Derivatives such as N,N′-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine are known to form complexes with metals like copper and zinc. These complexes can engage in homogenous catalysis for reactions such as the oxidation of alcohols. mdpi.com The coordination chemistry of benzoxazole (B165842) ligands, which can be synthesized from catechol derivatives, has also been explored for catalytic applications. core.ac.uk For instance, palladium complexes with 4-hydroxybenzoxazole ligands have been tested for catalytic activity in Heck reactions. core.ac.uk

Redox-Active Catalyst Systems

The catechol group is a classic example of a "redox-active" or "non-innocent" ligand. This means the ligand itself can participate in redox reactions, acting as an electron reservoir for the metal center. researchgate.net This property is crucial in catalysis, as it allows the metal complex to facilitate multi-electron transformations that might be inaccessible to the metal alone. researchgate.netnih.gov

Derivatives like 3,5-di-tert-butylcatechol (B55391) (DTBC) can be oxidized to the corresponding semiquinone (a radical anion) and quinone (a neutral molecule). researchgate.net This reversible oxidation allows metal complexes of these ligands to exhibit rich electrochemical behavior. mdpi.com The combination of these redox-active ligands with transition metals can lead to complexes with unique catalytic, magnetic, and electronic properties. nih.gov For example, the oxidation state of the ligand can influence its coordination mode, allowing for structural flexibility in the catalyst. mdpi.comnih.gov

Polymerization Inhibition in Monomer Production

Substituted catechols are widely used as stabilizers and polymerization inhibitors for reactive monomers during production, storage, and transport. aai.solutions They are particularly effective in preventing the premature and spontaneous polymerization of ethylenically unsaturated monomers like styrene, butadiene, and vinyl acetate. rayeneh.comwikipedia.org

The inhibitory action of these compounds stems from their ability to act as radical scavengers. They can donate a hydrogen atom to terminate growing polymer chains, thus retarding the polymerization process. The effectiveness of phenolic inhibitors is linked to their antioxidant properties; those that are easily oxidized to quinone-like structures show high reactivity towards peroxyl radicals and thus high inhibitory activity. longchangchemical.com

The selection of an inhibitor often depends on the specific monomer and process conditions. For instance, tert-butyl catechol's inhibitory effect at 60°C is noted to be 25 times more potent than that of hydroquinone (B1673460). wikipedia.org

| Monomer | Inhibitor Class | Function | Reference |

| Butadiene | tert-Butyl Catechol (TBC) | Prevents spontaneous polymerization | aai.solutionswikipedia.org |

| Styrene | tert-Butyl Catechol (TBC) | Stabilizer and polymerization inhibitor | rayeneh.comwikipedia.org |

| Vinyl Acetate | tert-Butyl Catechol (TBC) | Polymerization inhibitor | rayeneh.comwikipedia.org |

Precursors in Organic Synthesis (e.g., Benzoxazole Derivatives)

This compound belongs to the catechol family, which are important precursors in the synthesis of more complex heterocyclic compounds. One of the most significant applications is in the synthesis of benzoxazoles. Benzoxazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. nih.gov

The general synthesis of benzoxazoles involves the condensation and subsequent cyclization of a catechol or a 2-aminophenol derivative with various reagents. nih.govglobalresearchonline.net For example, benzoxazoles can be efficiently synthesized by coupling catechols with amines in the presence of a catalyst. researchgate.net A closely related compound, 3,5-di-tert-butylbenzene-1,2-diol, has been used to synthesize benzoxazole derivatives through an oxidative functionalization reaction with amines in the presence of a nano-magnetic Fe3O4 catalyst. researchgate.net This highlights the utility of the substituted catechol framework as a foundational building block for these valuable heterocyclic structures.

| Precursor(s) | Reagent(s) | Product |

| o-Aminophenols | Tertiary Amides / Tf2O | 2-Substituted Benzoxazoles nih.gov |

| Catechol Derivatives, Amines | Oxidative Catalyst (e.g., NM−Fe3O4) | Benzoxazole Derivatives researchgate.net |

| o-Aminophenols, Aldehydes | Samarium Triflate in Aqueous Medium | Benzoxazoles and Benzothiazoles organic-chemistry.org |

Applications in Advanced Materials Science (e.g., Polyurethane Foam Stabilizers)

In the field of materials science, derivatives of this compound, particularly 4-tert-butylcatechol (B165716) (4-TBC), are used as additives to enhance the properties and durability of polymers. chemicalbook.com One key application is as a stabilizer in the production of polyurethane foams. wikipedia.org

Polyurethane foams are produced through the reaction of polyols with isocyanates. During this process and the subsequent lifespan of the foam, degradation can occur due to oxidation. Antioxidants and stabilizers are added to the polyol formulation to prevent this degradation and to control the reaction. google.com 4-TBC serves as an effective antioxidant in this context, protecting the polymer matrix. wikipedia.orgchemicalbook.com It also functions as a stabilizer during the manufacturing process. wikipedia.org Given the established role of 3-tert-butylcatechol as a co-stabilizer with 4-TBC in other applications like monomer inhibition, its utility in similar stabilization roles within polymer systems is plausible.

Environmental Fate and Transformation Pathways of 3 Tert Butyl Benzene 1,2 Diol Analogues

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by light (phototransformation) and chemical reactions with other environmental constituents, such as reactive oxygen species in water.

Phototransformation is a significant abiotic degradation route for aromatic compounds in aquatic environments. The photodegradation of 4-tert-butylphenol (B1678320) (4-t-BP), an analogue of 3-(tert-butyl)benzene-1,2-diol (B40113), has been studied to understand these processes. Under direct UV-C irradiation, 4-t-BP undergoes transformation to produce intermediates, including its hydroxylated analogue, 4-tert-butylcatechol (B165716). researchgate.netnih.gov The kinetics of such reactions often follow pseudo-first-order models. For instance, the photocatalytic degradation of methyl tert-butyl ether (MTBE), which shares the tert-butyl moiety, was found to follow first-order kinetics. researchgate.net

The degradation rate is influenced by various factors, including the presence of photosensitizers and reactive oxygen species. In advanced oxidation processes (AOPs), the generation of hydroxyl radicals (•OH) significantly accelerates degradation. The reaction kinetics for the degradation of 4-t-BP were observed to be significantly enhanced in the presence of radical generators like hydrogen peroxide (H2O2) under UV light, following the order: UV/S2O8(2-) > UV/H2O2 > UV-C. researchgate.net

| Parameter | Value/Observation | Conditions | Analogue Compound | Reference |

| Degradation Rate Order | UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C | Aqueous Solution | 4-tert-Butylphenol | researchgate.net |

| Direct Photolysis Products | 4-tert-butylcatechol, 4-tert-butylphenol dimer | Aqueous Solution, UV Irradiation | 4-tert-Butylphenol | nih.gov |

| Photocatalytic Kinetics | First-Order Reaction | Aqueous Solution with ZnO photocatalyst | Methyl tert-butyl ether (MTBE) | researchgate.net |

In aqueous systems, tert-butylated phenols and catechols can be transformed through reactions with oxidants. Advanced Oxidation Processes (AOPs), such as the O3/UV process, are effective in degrading related compounds like tert-butyl alcohol (TBA). researchgate.netnih.gov This process rapidly oxidizes TBA, generating a series of intermediates including acetone, formaldehyde, and various organic acids. researchgate.netnih.gov

The oxidation of 4-tert-butylphenol by hydroxyl radicals (•OH), a key reactive species in many aqueous environments, leads to the formation of hydroxylated products like 4-tert-butylcatechol and hydroquinone (B1673460). nih.gov Further oxidation can lead to the cleavage of the aromatic ring, resulting in the degradation of total organic carbon (TOC). nih.gov Studies have shown that after 16 hours of irradiation in the presence of •OH, 29% of the TOC from 4-t-BP was degraded, indicating partial mineralization. nih.gov

| Transformation Process | Reactant | Major Products | Analogue Compound | Reference |

| Oxidation by Hydroxyl Radical (•OH) | •OH | 4-tert-butylcatechol, Hydroquinone | 4-tert-Butylphenol | nih.gov |

| O₃/UV Process | O₃, UV | Acetone, Formaldehyde, Acetic Acid, Formic Acid, Oxalic Acid | tert-Butyl Alcohol (TBA) | researchgate.netnih.gov |

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of organic compounds from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming complex aromatic structures.

Microorganisms can metabolize tert-butylated aromatic compounds through various enzymatic reactions, with hydroxylation being a key initial step. Strains of Sphingobium fuliginis isolated from rhizosphere sediment have been shown to utilize 4-tert-butylphenol as a sole carbon and energy source. researchgate.net A key metabolite identified in this degradation pathway is 4-tert-butylcatechol, indicating that microbial monooxygenases catalyze the hydroxylation of the phenol. researchgate.net

Similarly, the microbial transformation of tert-butylbenzene (B1681246) by Achromobacter strains has been observed to yield 2,3-dihydro-2,3-dihydroxy-tert-butylbenzene, a diol product resulting from dioxygenase activity. nih.gov This highlights the ability of bacteria to attack the aromatic ring of tert-butylated analogues. Engineered microorganisms also demonstrate this capability; for example, recombinant Escherichia coli has been used for the biocatalytic synthesis of 3-tert-butylcatechol, leveraging monooxygenase enzymes. researchgate.net These enzymatic processes introduce hydroxyl groups onto the benzene (B151609) ring, which is often a prerequisite for subsequent ring cleavage and complete degradation. nih.govnih.gov

| Microorganism/Enzyme | Substrate (Analogue) | Key Transformation Product(s) | Transformation Process | Reference |

| Sphingobium fuliginis | 4-tert-Butylphenol | 4-tert-butylcatechol | Hydroxylation | researchgate.net |

| Achromobacter sp. | tert-Butylbenzene | 2,3-Dihydro-2,3-dihydroxy-tert-butylbenzene | Dihydroxylation | nih.gov |

| Recombinant E. coli (monooxygenase) | Not specified substrate | 3-tert-butylcatechol | Hydroxylation | researchgate.net |

| Toluene Dioxygenase | Benzene | cis-3,5-Cyclohexadien-1,2-diols | Dihydroxylation | nih.gov |

Environmental Partitioning and Sorption Behavior

The distribution of a chemical in the environment is governed by its partitioning behavior between different phases, such as water, soil, and air. The octanol-water partition coefficient (log P or log Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are key indicators of this behavior.

A higher log P value suggests a greater tendency for a compound to associate with organic matter and lipids, indicating potential for bioaccumulation. The log P for p-tert-butylcatechol (an isomer of the target compound) provides insight into its lipophilicity. chemeo.com The Koc value predicts the mobility of a compound in soil; a higher Koc suggests stronger sorption to soil and sediment and thus lower mobility. For tert-butylbenzene, a structural analogue, the Koc has been estimated to be 1181. nih.gov According to classification schemes, this value suggests that tert-butylbenzene is expected to have low mobility in soil. nih.gov This implies that related compounds like this compound may also exhibit limited movement through the soil column, tending to sorb to organic matter.

| Compound Analogue | Parameter | Estimated Value | Implication | Reference |

| tert-Butylbenzene | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1181 | Low mobility in soil | nih.gov |

| p-tert-Butylcatechol | Octanol/Water Partition Coefficient (log P) | Available data indicates lipophilicity | Potential for bioaccumulation | chemeo.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Schiff base ligands derived from 3-(tert-Butyl)benzene-1,2-diol?

- Methodology : Solvent-free mechanochemical synthesis is effective. Grind equimolar amounts of this compound derivatives with primary amines (e.g., 4-chloroaniline) in a polytop vial for 5–10 minutes using a glass rod. This yields Schiff bases (e.g., (E)-3-((4-chlorophenylimino)methyl)benzene-1,2-diol) with high efficiency (>90%). Characterize products via NMR, FT-IR, and single-crystal X-ray diffraction to confirm structural integrity .

Q. How can THz spectroscopy distinguish structural isomers of benzene-diol derivatives?

- Methodology : THz spectroscopy (0.3–10 THz) identifies constitutional isomers (e.g., benzene-1,2-diol vs. 1,3-diol) by detecting intermolecular vibrational modes. For example, benzene-1,2-diol exhibits distinct absorption peaks at ~1.5 THz and ~3.2 THz due to hydrogen-bonded networks. Compare with mid-IR spectroscopy (400–2000 cm⁻¹), which focuses on intramolecular vibrations, and NMR for positional isomer differentiation .

Q. What in vitro assays are suitable for screening enzyme inhibition activity of metal complexes derived from this compound?

- Methodology : Use alkaline phosphatase (ALP) inhibition assays at pH 9.8 with p-nitrophenyl phosphate as the substrate. Measure absorbance at 405 nm to quantify inhibition. For antibacterial activity, employ microdilution methods (e.g., MIC determination against E. coli or S. aureus). Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa) .

Q. How can researchers ensure accurate identification of this compound derivatives given nomenclature inconsistencies?

- Methodology : Cross-reference CAS Registry Numbers (e.g., 1020-31-1 for 3,5-di-tert-butylbenzene-1,2-diol) and use hyphenated IUPAC names (e.g., "this compound"). Confirm structures via high-resolution mass spectrometry (HRMS) and ¹³C NMR, as common names like "pyrocatechol derivatives" may lead to ambiguity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in genotoxicity data for benzene-1,2-diol derivatives?

- Methodology : Perform density functional theory (DFT) calculations to predict DNA adduct formation. Compare in vitro (Ames test) and in vivo (micronucleus assay) results with computational predictions of mutagenicity. Use the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) to assess risk when experimental exposure exceeds this threshold .

Q. What mechanistic insights can DFT studies provide for catalytic reactions involving this compound derivatives?

- Methodology : Model interactions between CuNPs/TiO₂ catalysts and thiol-catechol derivatives (e.g., 3-((4-mercaptobutyl)thio)benzene-1,2-diol) using Gaussian09 with B3LYP/6-31G(d). Analyze charge transfer and surface stabilization effects. Experimental validation via kinetic studies (e.g., Hammett plots) can corroborate computational findings .

Q. How do structural modifications of Schiff base ligands affect their biological activity?

- Methodology : Synthesize analogs with substituents (e.g., 4-Br vs. 4-Cl phenyl groups) and compare their Zn(II)/Co(II) complexes. Use X-ray crystallography to correlate steric/electronic effects with activity. For antidiabetic potential, measure α-glucosidase inhibition (IC₅₀) and compare with in vivo glucose tolerance tests in diabetic murine models .

Q. What advanced techniques track the metabolic degradation of this compound in vivo?

- Methodology : Administer isotopically labeled (¹³C) this compound to mice and analyze urine via LC-QTOF-MS. Identify phase I metabolites (e.g., 3,4-dihydroxybenzoic acid) and phase II conjugates (glucuronides). Compare with microbial degradation pathways using fecal microbiota incubations under anaerobic conditions .

Q. How can non-covalent interaction (NCI) analysis explain solvent effects on the stability of this compound derivatives?

- Methodology : Use Multiwfn software to compute NCI plots from DFT-optimized structures. In aqueous phases, dominant hydrogen-bonding interactions stabilize dimeric forms, while hydrophobic tert-butyl groups drive aggregation in non-polar solvents. Validate with dynamic light scattering (DLS) and cryo-TEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.